N,N-diethyl-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide
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Overview
Description
N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the indole core, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include phosphorus oxychloride, substituted anilines, and 2-chloroacetyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Medicine: The compound’s biological activities make it a candidate for drug development, particularly in the treatment of diseases such as cancer and viral infections.
Mechanism of Action
The mechanism of action of N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
4-aminoquinazoline derivatives: Exhibiting antitumor activity
Uniqueness
N,N-DIETHYL-2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is unique due to its specific structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Properties
Molecular Formula |
C29H27N3O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N,N-diethyl-2-[3-[(E)-(2-oxo-1-phenylindol-3-ylidene)methyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C29H27N3O2/c1-3-30(4-2)28(33)20-31-19-21(23-14-8-10-16-26(23)31)18-25-24-15-9-11-17-27(24)32(29(25)34)22-12-6-5-7-13-22/h5-19H,3-4,20H2,1-2H3/b25-18+ |
InChI Key |
WISKVAFUXNGPMI-XIEYBQDHSA-N |
Isomeric SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C4=CC=CC=C4N(C3=O)C5=CC=CC=C5 |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C=C3C4=CC=CC=C4N(C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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